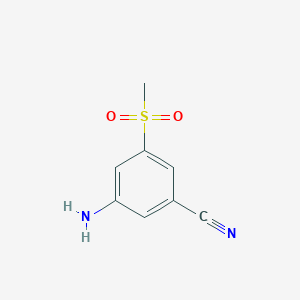

3-Amino-5-(methylsulfonyl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-methylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIKNNNUQMHUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262544-23-9 | |

| Record name | 3-amino-5-methanesulfonylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 5 Methylsulfonyl Benzonitrile

Regioselective Synthesis Strategies Towards the Benzonitrile (B105546) Core

The primary challenge in synthesizing 3-Amino-5-(methylsulfonyl)benzonitrile lies in the precise placement of the amino, methylsulfonyl, and cyano groups on the aromatic ring. The following sections explore modern synthetic strategies that offer high levels of regiocontrol for constructing this 1,3,5-trisubstituted pattern.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org

In the context of the target molecule, a strategist could envision a scenario where a DMG is used to introduce substituents sequentially. For instance, starting with a benzonitrile derivative bearing a DMG, one could functionalize the ortho position. However, the cyano group itself is not a strong DMG. A more viable approach involves using a precursor molecule where a potent DMG, such as an amide or O-carbamate, is already in place. wikipedia.orgnih.gov The reaction sequence would involve:

Initial Lithiation: An aromatic ring with a DMG is treated with an organolithium base at low temperatures (-78 °C) to generate the ortho-lithiated species. nih.gov

Electrophilic Quench: The aryllithium intermediate is then quenched with an electrophile to install one of the desired functional groups or a precursor. For example, an electrophilic source of the sulfonyl group or a protected amino group could be introduced.

Further Functionalization: Subsequent steps would involve modification or replacement of the DMG to complete the synthesis of the benzonitrile core.

While powerful, the application of DoM to this specific target requires careful selection of the directing group and a multi-step sequence to install all three substituents in the correct meta-relationship.

Palladium-Catalyzed Cross-Coupling Methodologies for Aromatic Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile toolkit for constructing complex aromatic systems. Methodologies such as Suzuki, Buchwald-Hartwig, and cyanation reactions are particularly relevant for assembling the this compound scaffold.

A plausible strategy involves starting with a di- or tri-halogenated benzene (B151609) ring and introducing the functional groups through sequential cross-coupling reactions. For example, a 3,5-dibromoaniline (B181674) precursor could undergo:

Buchwald-Hartwig Amination: If starting with a dihalide, this reaction could be used to install the amino group.

Suzuki or Stille Coupling: To introduce a methylsulfonyl-containing fragment.

Cyanation: The introduction of the nitrile group can be achieved by reacting an aryl halide with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst.

A recent development in this area is the palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles, which constructs an o-aminobenzophenone structure. mdpi.comresearchgate.net While not directly applicable to the target molecule's substitution pattern, this demonstrates the power of palladium catalysis in forming bonds between nitrile-containing aromatics and sulfur-based functionalities. mdpi.comresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd catalyst, Ligand, Base | C-N |

| Suzuki Coupling | Aryl Halide, Organoboron Reagent | Pd catalyst, Base | C-C |

| Cyanation | Aryl Halide, Cyanide Source (e.g., Zn(CN)₂) | Pd catalyst | C-CN |

This table summarizes key palladium-catalyzed reactions applicable to the synthesis of substituted benzonitriles.

The success of these strategies hinges on the differential reactivity of the halogen atoms, allowing for selective and sequential functionalization to build the desired substitution pattern.

Multicomponent Reaction (MCR) Pathways to Substituted Benzonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer significant advantages in terms of efficiency and atom economy. nih.govsemanticscholar.org Several MCRs have been developed for the synthesis of highly substituted aromatic rings, including benzonitriles.

For instance, a one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303) has been reported for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.zaresearchgate.net Although this yields a pyridazine (B1198779) ring, it showcases how malononitrile can be used as a key building block in MCRs to construct nitrogen-containing heterocycles with an amino-nitrile motif. scielo.org.zaresearchgate.net The adaptation of such strategies to form a benzene core is an active area of research. These reactions often proceed through a cascade of intermediates, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

Installation and Functionalization of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a key functional group in many pharmaceutical compounds. Its installation can be achieved either by direct sulfonylation of the aromatic ring or through a two-step process involving the introduction of a thioether followed by oxidation.

Sulfonylation Reactions on Aromatic Substrates

Aromatic sulfonation is a classic electrophilic aromatic substitution (EAS) reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. openochem.orgorgoreview.com The active electrophile is believed to be SO₃ or its protonated form. orgoreview.commasterorganicchemistry.com

The key steps in the mechanism are:

Generation of Electrophile: SO₃ is generated from concentrated or fuming sulfuric acid. masterorganicchemistry.com

Electrophilic Attack: The aromatic ring attacks the highly electrophilic sulfur trioxide. masterorganicchemistry.com

Rearomatization: A base removes a proton from the intermediate sigma complex, restoring aromaticity. openochem.org

An important feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. wikipedia.orgmasterorganicchemistry.com This property allows the sulfonyl group to be used as a temporary blocking group to direct other electrophiles to specific positions. masterorganicchemistry.com After the initial sulfonation to install the -SO₃H group, further steps would be required to convert it to the methylsulfonyl group, such as reduction followed by methylation and oxidation, or conversion to a sulfonyl chloride followed by reaction with a methylating agent.

Oxidation Protocols for Thioether Precursors

An alternative and often more controlled method for installing a methylsulfonyl group is through the oxidation of a corresponding aryl methyl thioether (-SCH₃). This two-step approach involves first introducing the methylthio group onto the aromatic ring, followed by oxidation.

The oxidation of sulfides to sulfones is a well-established transformation. researchgate.net A variety of oxidizing agents can be employed, offering different levels of reactivity and selectivity. researchgate.netacsgcipr.org

| Oxidizing Agent | Description |

| Hydrogen Peroxide (H₂O₂) | A common and environmentally benign oxidant, often used with a metal catalyst. google.com |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent capable of converting sulfides directly to sulfones. researchgate.net |

| Peracids (e.g., m-CPBA) | Effective reagents for the oxidation of sulfides. Careful control of stoichiometry can sometimes isolate the intermediate sulfoxide. |

| Oxone® (Potassium peroxymonosulfate) | A versatile and stable oxidizing agent used for a wide range of transformations, including sulfide (B99878) oxidation. researchgate.net |

This method avoids the harsh, strongly acidic conditions of direct sulfonation and provides a reliable route to the desired sulfone. acsgcipr.org The chemoselectivity can often be controlled by the choice of oxidant and reaction conditions, allowing for the oxidation of the thioether without affecting other functional groups on the molecule, such as the amino or cyano groups. acs.org For instance, methods have been developed for the switchable synthesis of aryl sulfones and sulfoxides by controlling reaction temperature using O₂/air as the oxidant. acs.org

Introduction and Transformation of the Amino Functionality

The introduction of an amino group onto the aromatic ring is a pivotal step in the synthesis of this compound. Several classical and modern synthetic strategies can be employed, each with distinct advantages and challenges.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org This one-pot reaction is widely used due to its efficiency and operational simplicity. wikipedia.orggctlc.org For the synthesis of an aromatic amine like this compound, this strategy would hypothetically involve a precursor containing a ketone functionality on a cyclohexane (B81311) ring, which upon amination and subsequent aromatization would yield the target aniline.

The general process involves the reaction of a ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. harvard.eduorganic-chemistry.org While a direct application of this method to a specific precursor of this compound is not prominently documented, the versatility of reductive amination makes it a plausible synthetic route, provided a suitable keto-precursor can be synthesized. gctlc.orgtandfonline.com

A more conventional and well-documented approach for synthesizing aromatic amines is through a nitration-reduction sequence. researchgate.net This two-step process involves the electrophilic nitration of an aromatic ring followed by the reduction of the resulting nitro group.

The logical starting material for this sequence is 3-(methylsulfonyl)benzonitrile. The benzene ring in this precursor is strongly deactivated by both the meta-directing cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups. vaia.com Nitration of such deactivated aromatic compounds typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. youtube.com The directing effects of the substituents would likely favor the introduction of the nitro group at the C-5 position, which is meta to the cyano group and ortho to the methylsulfonyl group, yielding 3-nitro-5-(methylsulfonyl)benzonitrile. Novel nitration systems using reagents like trifluoroacetic anhydride (B1165640) with zeolite Hβ have been shown to effectively nitrate (B79036) deactivated substrates. rsc.org

The subsequent reduction of the nitro group to an amine must be performed chemoselectively to avoid the reduction of the nitrile functionality. reddit.com While catalytic hydrogenation over platinum or palladium can reduce both groups, several methods are available for the selective reduction of the nitro group. masterorganicchemistry.com

| Reagent System | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|

| SnCl₂ / Ethanol (B145695) or HCl | Reflux in ethanol/acid | Effective for nitro groups while sparing nitriles, but workup can be cumbersome due to tin salts. | reddit.com |

| Fe or Zn / HCl or NH₄Cl | Acidic or neutral aqueous conditions | Cost-effective and chemoselective. Using zinc in aqueous NH₄Cl is a green chemistry approach. | masterorganicchemistry.comrsc.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous-organic solvent mixture | A powerful reducing agent for nitro groups. | reddit.com |

| Catalytic Transfer Hydrogenation | H₂ source (e.g., ammonium (B1175870) formate), Pd/C catalyst | Avoids the use of high-pressure hydrogen gas. Poisoned catalysts like Lindlar's catalyst can enhance selectivity. | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming C-N bonds from aryl halides or triflates and amines. wikipedia.org To synthesize this compound, this approach would utilize a precursor such as 3-bromo-5-(methylsulfonyl)benzonitrile and couple it with an ammonia source.

Directly using ammonia as a coupling partner has been challenging due to its tight binding to palladium catalysts. wikipedia.org To overcome this, "ammonia equivalents" or surrogates are often employed, with the primary amine being liberated in a subsequent hydrolysis step. wikipedia.orgorganic-chemistry.org Alternatively, specialized catalyst systems have been developed to enable the direct coupling of ammonia or ammonium salts. synthesisspotlight.comorganic-chemistry.org

Key components of this reaction include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands generally providing the best results. wikipedia.orgyoutube.com

| Ammonia Source | Palladium Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Aqueous Ammonia (NH₄OH) | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | Hydroxide (B78521) (from NH₄OH) | Dioxane | synthesisspotlight.comorganic-chemistry.org |

| Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | Pd₂(dba)₃ / XPhos | - | Toluene (B28343) | organic-chemistry.org |

| Benzophenone Imine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | wikipedia.org |

| Ammonium Triflate (NH₄OTf) | Pd(OAc)₂ / AdBrettPhos | K₃PO₄ | Toluene | researchgate.net |

This method is highly versatile and tolerates a wide range of functional groups, including nitriles and sulfones, making it a very attractive strategy for the synthesis of the target molecule. organic-chemistry.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly the choice of solvent and catalyst. Furthermore, incorporating green chemistry principles can lead to more sustainable and environmentally friendly synthetic routes.

The choice of solvent can profoundly impact reaction rates, selectivity, and yields. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, non-polar aprotic solvents such as toluene or dioxane are commonly used. youtube.com The solvent can affect the solubility of the reactants and catalyst, as well as the stability of catalytic intermediates. In some cases, unexpected solvent choices, like wet tert-butanol, have been found to dramatically improve yields. youtube.com For nitration reactions, concentrated sulfuric acid often serves as both the catalyst and the solvent. For reduction reactions, polar protic solvents like ethanol are frequently employed, especially when using metal/acid systems. reddit.com

Catalysis is at the heart of modern synthetic chemistry. In the Buchwald-Hartwig reaction, the catalyst is a complex of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. The ligand's structure (e.g., BINAP, XPhos, Josiphos) influences the catalyst's activity, stability, and selectivity. wikipedia.org For nitration, the catalyst is typically a strong protic acid that generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com In reduction reactions, a wide variety of catalysts can be used, from simple metals like zinc to heterogeneous catalysts like palladium on carbon (Pd/C). rsc.org The choice of catalyst can determine the chemoselectivity of the reduction. researchgate.net

Applying green chemistry principles to the synthesis of this compound can minimize environmental impact and improve process safety and efficiency. Key considerations include atom economy, use of safer solvents, and catalytic versus stoichiometric reagents.

Atom Economy : One-pot reactions, such as reductive amination, are highly atom-economical as they reduce the number of purification steps and minimize waste. wikipedia.org

Safer Solvents : Traditional solvents like DMF and chlorinated hydrocarbons are being replaced with greener alternatives. For instance, conducting reactions in water, where possible, is highly desirable. rsc.org The zinc-mediated reduction of nitroarenes in water is an excellent example of a green synthetic method. rsc.org

Catalysis : Catalytic methods are inherently greener than stoichiometric ones. The Buchwald-Hartwig amination, which uses a catalytic amount of palladium, is preferable to older methods that might require stoichiometric copper reagents (Ullmann reaction). wikipedia.org

Biocatalysis : An emerging area of green chemistry is the use of enzymes as catalysts. Nitroreductase enzymes, for example, can reduce aromatic nitro groups to anilines under mild, aqueous conditions at room temperature and pressure, offering a sustainable alternative to traditional methods that use high pressures, temperatures, and heavy-metal catalysts. nih.govacs.org This approach provides high chemoselectivity and significantly reduces the energy requirements and environmental footprint of the synthesis. acs.org

By carefully selecting synthetic strategies and optimizing reaction conditions with sustainability in mind, the synthesis of this compound can be achieved efficiently and with minimal environmental impact.

Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Methylsulfonyl Benzonitrile

Reactivity of the Nitrile Group (C≡N)

The nitrile group is a versatile functional group that can undergo a range of transformations. Its reactivity in 3-Amino-5-(methylsulfonyl)benzonitrile is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing methylsulfonyl group. The general mechanism involves the attack of a nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

A variety of nucleophiles can add to the nitrile group, including organometallic reagents, carbanions, and heteroatomic nucleophiles. For instance, Grignard reagents can react with benzonitriles to form ketones after hydrolysis of the intermediate imine.

Table 1: Examples of Nucleophilic Additions to Benzonitrile (B105546) Derivatives

| Nucleophile | Benzonitrile Derivative | Product after Hydrolysis | Reference |

| Phenylmagnesium bromide | Benzonitrile | Benzophenone | Generic Textbook Example |

| Methyl Grignard Reagent | 4-Chlorobenzonitrile | 4-Chloroacetophenone | Inferred from general reactivity |

Hydrolysis and Derivatization to Carboxylic Acids and Amides

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. The hydrolysis proceeds in a stepwise manner, with the amide being an intermediate in the formation of the carboxylic acid. libretexts.org

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. youtube.com Subsequent tautomerization and further hydrolysis lead to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In the case of this compound, the amino group would also be protonated under strongly acidic conditions.

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com The resulting intermediate can be protonated by water to form an amide. youtube.com Vigorous basic hydrolysis will further hydrolyze the amide to a carboxylate salt. libretexts.org

Table 2: Conditions for Hydrolysis of Nitriles

| Conditions | Intermediate Product | Final Product |

| Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid |

| Concentrated Acid (e.g., H2SO4) | Amide | Carboxylic Acid |

| Base (e.g., NaOH), Heat | Amide | Carboxylate Salt |

Selective hydrolysis to the amide can sometimes be achieved under milder conditions. libretexts.org

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. For example, the reaction of a nitrile with an azide (B81097) under appropriate conditions can yield a tetrazole, a common scaffold in medicinal chemistry.

Reactivity of the Aromatic Amino Group (-NH2)

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions typical of aromatic amines. However, its nucleophilicity is reduced due to the presence of the two strong electron-withdrawing groups (nitrile and methylsulfonyl) on the benzene (B151609) ring.

Amidation and Acylation Reactions

The amino group can react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides. This is a common transformation for aromatic amines.

The general mechanism for acylation with an acid chloride involves the nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base is often added to neutralize the HCl produced.

Table 3: Common Acylating Agents for Aromatic Amines

| Acylating Agent | Product | Byproduct |

| Acetyl Chloride | N-Arylacetamide | HCl |

| Acetic Anhydride (B1165640) | N-Arylacetamide | Acetic Acid |

| Benzoyl Chloride | N-Arylbenzamide | HCl |

Diazotization and Subsequent Transformations

Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. This process is known as diazotization. organic-chemistry.orgbyjus.com The resulting diazonium salt of this compound would be an important intermediate for a variety of synthetic transformations.

The diazotization mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and reacts with the nucleophilic amino group. byjus.com A series of proton transfers and the elimination of water lead to the formation of the diazonium ion (-N2+). masterorganicchemistry.com

Aryl diazonium salts are versatile intermediates and can undergo a range of reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts. masterorganicchemistry.com

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4).

Replacement with -I: Using potassium iodide.

Replacement with -OH: By heating in water.

Gomberg-Bachmann reaction: For the formation of biaryls.

These reactions provide a powerful toolkit for the further functionalization of the aromatic ring of this compound.

Condensation Reactions with Carbonyl Compounds

The primary amino group (-NH₂) of this compound is a key site for nucleophilic attack, making it amenable to condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine, commonly known as a Schiff base. wikipedia.org The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the final imine product. wikipedia.org

The reaction is generally acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack. The reactivity of the carbonyl compound depends on the electronic and steric nature of its substituents. A general overview of the expected reactivity of this compound with different carbonyl compounds is presented in Table 1.

Table 1: Predicted Reactivity of this compound in Condensation Reactions with Various Carbonyl Compounds

| Carbonyl Compound Type | Example | Expected Reactivity | Product Type |

| Aliphatic Aldehydes | Acetaldehyde | High | Aliphatic Schiff Base |

| Aromatic Aldehydes | Benzaldehyde | Moderate to High | Aromatic Schiff Base |

| Aliphatic Ketones | Acetone | Moderate | Aliphatic Ketimine |

| Aromatic Ketones | Acetophenone | Low to Moderate | Aromatic Ketimine |

The electron-withdrawing nature of the methylsulfonyl and nitrile groups on the aromatic ring of this compound is expected to decrease the nucleophilicity of the amino group to some extent, potentially requiring slightly more forcing reaction conditions compared to aniline. However, the amino group's inherent nucleophilicity should still allow for efficient condensation. Mechanistic studies on analogous aromatic amines have shown that the rate-determining step is typically the dehydration of the hemiaminal intermediate.

Chemical Transformations Involving the Methylsulfonyl Group (-SO₂CH₃)

The methylsulfonyl group is a robust and strongly electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring and can itself undergo specific chemical transformations.

Nucleophilic Displacement of Sulfonyl Group

The aryl-SO₂CH₃ bond is generally strong and resistant to cleavage. Nucleophilic displacement of the entire methylsulfonyl group from an aromatic ring is a challenging transformation that typically requires harsh reaction conditions and is not a common synthetic route. The sulfur atom in the sulfonyl group is at a high oxidation state (+6) and is sterically hindered, making it a poor electrophilic center for direct nucleophilic attack.

However, under specific conditions, particularly with potent nucleophiles and in systems designed to facilitate such reactions, displacement can be achieved. Mechanistically, such reactions would likely proceed through a nucleophilic aromatic substitution (SNAr) pathway if there are additional activating groups on the ring, or potentially through other mechanisms like benzyne (B1209423) formation under very strong basic conditions. For this compound, the presence of the electron-donating amino group would disfavor a standard SNAr mechanism at the carbon bearing the sulfonyl group.

Oxidative Transformations of the Sulfonyl Moiety

The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6), and therefore, it is not susceptible to further oxidation. However, the methyl group attached to the sulfonyl moiety could potentially undergo oxidation under very harsh conditions, though this is not a common or synthetically useful transformation for aryl methyl sulfones. More relevant are oxidative reactions that might occur elsewhere in the molecule, where the sulfonyl group's strong electron-withdrawing nature can influence the reaction's course. For instance, accelerated oxidation of other substituents on the aromatic ring has been observed in the presence of a sulfonyl group, particularly when strong electron-donating groups are also present. acs.org

Role of the Sulfonyl Group as an Electron-Withdrawing Activating Group

The methylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive and resonance-withdrawing effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an appropriate position. In the context of this compound, the sulfonyl group, along with the nitrile group, makes the aromatic ring electron-deficient.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzonitrile Core

The substitution pattern on the benzonitrile core of this compound is a result of the combined directing effects of the amino, methylsulfonyl, and nitrile groups.

Substituent Effects on Ring Activation and Deactivation

The reactivity of the aromatic ring towards electrophilic and nucleophilic attack is determined by the net electronic effect of its substituents.

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. uomustansiriyah.edu.iq It donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect.

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong deactivating group and is meta-directing in electrophilic aromatic substitution. uomustansiriyah.edu.iq It withdraws electron density from the ring through both -I and -R effects.

Nitrile Group (-CN): The nitrile group is also a strong deactivating group and is meta-directing in electrophilic aromatic substitution due to its strong -I and -R effects. libretexts.org

For electrophilic aromatic substitution , the directing effects of the substituents must be considered. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methylsulfonyl and nitrile groups direct to the positions meta to themselves.

Position 2 is ortho to the amino group and ortho to the nitrile group.

Position 4 is ortho to the amino group and ortho to the methylsulfonyl group.

Position 6 is para to the amino group and meta to both the nitrile and methylsulfonyl groups.

Given the strong activating and directing influence of the amino group, electrophilic substitution is most likely to occur at the positions activated by it, with the least sterically hindered and most electronically favorable position being preferred.

For nucleophilic aromatic substitution (SNAr) , the ring is activated by the presence of the strong electron-withdrawing methylsulfonyl and nitrile groups. For an SNAr reaction to occur, a good leaving group would need to be present on the ring, typically at a position ortho or para to an electron-withdrawing group.

Table 2: Summary of Substituent Effects on the Benzonitrile Core of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence for EAS |

| -NH₂ | 3 | -I | +R | Activating | ortho, para |

| -SO₂CH₃ | 5 | -I | -R | Deactivating | meta |

| -CN | 1 | -I | -R | Deactivating | meta |

Regioselectivity in Further Aromatic Functionalization

The regioselectivity of further aromatic functionalization on the this compound ring is determined by the cumulative electronic and steric effects of the three existing substituents: the amino (-NH2) group, the nitrile (-CN) group, and the methylsulfonyl (-SO2CH3) group. In electrophilic aromatic substitution (EAS), the primary type of reaction for functionalizing benzene rings, the directing effects of these groups determine the position of attack for incoming electrophiles.

The directing influence of a substituent is categorized by its ability to either activate or deactivate the aromatic ring towards electrophilic attack and to direct the incoming electrophile to the ortho, para, or meta positions relative to itself. wikipedia.org

Amino (-NH2) Group: The amino group at the C3 position is a powerful activating group and a strong ortho, para-director. pressbooks.pub It donates electron density to the benzene ring through a strong +R (resonance) effect, which significantly increases the nucleophilicity of the carbons at the ortho (C2, C4) and para (C6) positions. pressbooks.pub This makes these positions the most favorable sites for electrophilic attack.

Nitrile (-CN) Group: The nitrile group at the C1 position is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both -I (inductive) and -R (resonance) effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta positions (C3, C5).

Predicted Regiochemical Outcome

The regiochemical outcome of an electrophilic aromatic substitution reaction on this compound is a result of the competition between these directing effects. The amino group is one of the strongest activating, ortho, para-directing groups, while the nitrile and methylsulfonyl groups are strong deactivating, meta-directing groups.

The amino group at C3 strongly activates the following positions:

C2 (ortho)

C4 (ortho)

C6 (para)

The deactivating groups (-CN at C1 and -SO2CH3 at C5) direct towards positions C3, C5, and C1, which are already substituted. Therefore, their primary influence is to lower the electron density of the ring, but the regioselectivity will be governed by the amino group.

Substitution at C6, while electronically favored by the amino group (para-position), is sterically hindered by the adjacent bulky methylsulfonyl group. Therefore, electrophilic attack is most likely to occur at the less sterically hindered and highly activated C2 and C4 positions. It is anticipated that further electrophilic functionalization, such as halogenation, nitration, or Friedel-Crafts reactions, would yield a mixture of 2-substituted and 4-substituted products.

The following table summarizes the directing effects of the substituents present on the this compound ring.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -CN | 1 | Deactivating | meta |

| -NH2 | 3 | Activating | ortho, para |

| -SO2CH3 | 5 | Deactivating | meta |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 3 Amino 5 Methylsulfonyl Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 3-Amino-5-(methylsulfonyl)benzonitrile in solution. It provides detailed information about the chemical environment of each nucleus and the connectivity between atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the compound's constitution.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over two to four bonds) between protons and carbons. It provides the final pieces of the structural puzzle by connecting non-protonated carbons (like those bearing the nitrile and sulfonyl groups) to nearby protons. For instance, correlations would be expected from the aromatic protons to the nitrile carbon and the carbon attached to the sulfonyl group.

The following tables illustrate the expected NMR data based on established substituent effects on a benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C-CN | - | ~115 |

| 2 | C-H | ~7.5 | ~120 |

| 3 | C-NH₂ | - | ~150 |

| 4 | C-H | ~7.2 | ~118 |

| 5 | C-SO₂CH₃ | - | ~145 |

| 6 | C-H | ~7.8 | ~130 |

| - | SO₂CH₃ | ~3.1 | ~45 |

| - | NH₂ | ~5.5 (broad) | - |

Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-6, H-2 ↔ H-4 | Confirms ortho and para coupling pathways between aromatic protons. |

| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-6 ↔ C-6; H(CH₃) ↔ C(CH₃) | Assigns directly attached proton-carbon pairs. |

| HMBC | H-2, H-6 ↔ C(CN); H-2, H-4 ↔ C(NH₂); H-4, H-6 ↔ C(SO₂CH₃); H(CH₃) ↔ C-5 | Confirms the substitution pattern by linking protons to quaternary carbons. |

Dynamic NMR Studies for Rotational Barriers

The methylsulfonyl group is not sterically bulky enough to cause a permanently locked conformation at room temperature. However, there may be a measurable energy barrier to rotation around the C(aryl)-S bond. Dynamic NMR studies, conducted at variable temperatures, can quantify the energetics of such conformational changes. mdpi.com As the temperature is lowered, the rotation may slow on the NMR timescale, leading to the broadening and eventual splitting (decoalescence) of signals for the aromatic protons ortho to the sulfonyl group (H-4 and H-6). By analyzing the spectra at different temperatures, particularly at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Hypothetical Data for Dynamic NMR Study of C-S Bond Rotation

| Parameter | Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | -50 °C (223 K) | Temperature at which two exchanging signals merge into one broad peak. |

| Frequency Separation (Δν) at low temp | 80 Hz | Difference in chemical shift between the two resolved signals below Tc. |

| Calculated Rate Constant (k) at Tc | 178 s⁻¹ | The rate of rotation at the coalescence temperature. |

| Calculated Rotational Barrier (ΔG‡) | 10.5 kcal/mol | The free energy required to overcome the rotational barrier. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks

The crystal structure of this compound would be heavily influenced by intermolecular hydrogen bonds. The amino group (-NH₂) serves as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) and the nitrile nitrogen (-C≡N) are strong hydrogen bond acceptors. goettingen-research-online.de This combination is likely to result in a highly ordered, three-dimensional network. researchgate.netrsc.org For instance, one could anticipate chains or sheets where one hydrogen of an amino group on one molecule bonds to a sulfonyl oxygen of a neighboring molecule, and the other hydrogen bonds to the nitrile nitrogen of a different molecule. These interactions dictate the packing of molecules in the crystal lattice.

Representative Crystallographic Data for a Substituted Benzonitrile (B105546)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₂S |

| Formula Weight | 196.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1 Å, b = 29.0 Å, c = 7.4 Å, β = 93° |

| Volume | 1300 ų |

| Z (Molecules per unit cell) | 4 |

Conformational Analysis in the Crystalline State

While solution-state NMR might show time-averaged conformations, X-ray crystallography provides a snapshot of the molecule's preferred conformation within the crystal lattice. Key conformational features would include the planarity of the benzene ring and the orientation of the amino and methylsulfonyl substituents. The dihedral angle between the C-S-C plane of the methylsulfonyl group and the plane of the aromatic ring would be of particular interest. Crystal packing forces can sometimes trap a conformation that is not the lowest energy form in the gas phase or in solution. researchgate.net

Plausible Key Bond Lengths and Dihedral Angles from Crystallography

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| C-S Bond Length | 1.77 Å | Indicates a single bond between the aryl carbon and sulfur. |

| S=O Bond Length | 1.45 Å | Typical length for a double bond in a sulfone group. |

| C≡N Bond Length | 1.14 Å | Characteristic of a cyano group triple bond. |

| Dihedral Angle (C4-C5-S-O1) | ~60° | Describes the twist of the sulfonyl group relative to the ring. |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Advanced mass spectrometry (MS), particularly when coupled with techniques like collision-induced dissociation (CID), is a powerful method for confirming molecular weight and elucidating structural features through controlled fragmentation. unito.it The molecular ion peak ([M]+• or [M+H]+) for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (196.23).

The fragmentation pattern would be characteristic of the functional groups present. Common fragmentation pathways would likely involve:

Loss of the methyl radical (•CH₃): A cleavage of the S-CH₃ bond to give an [M-15] ion.

Loss of sulfur dioxide (SO₂): A rearrangement followed by the elimination of SO₂ to yield an [M-64] ion.

Cleavage of the C-S bond: Fragmentation of the bond between the ring and the sulfonyl group.

Loss of HCN: A characteristic fragmentation for benzonitriles. nih.gov

Furthermore, online MS techniques can be used for real-time reaction monitoring. nih.gov By continuously sampling a reaction mixture, one can track the consumption of reactants and the formation of the this compound product (m/z 196), as well as any intermediates or byproducts, providing valuable kinetic and mechanistic data.

Characteristic Mass Fragments and Proposed Structures

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 196 | [C₈H₈N₂O₂S]⁺ | Molecular Ion [M]⁺ |

| 181 | [C₇H₅N₂O₂S]⁺ | Loss of •CH₃ from sulfonyl group |

| 132 | [C₈H₈N₂]⁺ | Loss of SO₂ |

| 117 | [C₇H₅N₂]⁺ | Loss of •SO₂CH₃ group |

| 91 | [C₆H₅N]⁺ | Loss of •SO₂CH₃ and HCN |

Theoretical and Computational Investigations of 3 Amino 5 Methylsulfonyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Amino-5-(methylsulfonyl)benzonitrile. These calculations provide a detailed picture of the molecule's geometry, stability, and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface.

The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions due to the substituents. The amino (-NH2), methylsulfonyl (-SO2CH3), and nitrile (-CN) groups will have specific orientations relative to the ring. The planarity of the amino group and the rotational orientation of the methylsulfonyl group are key conformational parameters. DFT calculations can explore the energy landscape associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar aromatic compounds and are subject to the level of theory and basis set used in the calculation.)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-S bond length | ~1.77 Å |

| S=O bond length | ~1.45 Å |

| C-N (amino) bond length | ~1.40 Å |

| C-C≡N bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-S-C bond angle | ~104° |

| O-S-O bond angle | ~120° |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the electron distribution in a molecule. It translates the complex wave function from a quantum chemical calculation into a more intuitive picture of chemical bonds and lone pairs. For this compound, NBO analysis can elucidate the extent of electron delocalization and the hybridization of atomic orbitals.

Table 2: Illustrative NBO Analysis Data for this compound (Note: The values presented are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.)

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| N (amino) | -0.85 | sp² |

| S (sulfonyl) | +1.50 | sp³ |

| O (sulfonyl) | -0.75 | sp² |

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction. For this compound, computational studies could explore the PES for various transformations, such as the functionalization of the amino group or nucleophilic aromatic substitution. These explorations would identify the reactants, products, intermediates, and transition states along a given reaction coordinate.

DFT calculations can be used to predict the reactivity and selectivity of chemical reactions. For this compound, the presence of both an electron-donating amino group and electron-withdrawing methylsulfonyl and nitrile groups makes predicting the outcome of reactions, such as electrophilic aromatic substitution, complex. Computational models can calculate the activation energies for substitution at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. Similarly, the reactivity of the functional groups themselves, for instance, the nucleophilicity of the amino group, can be assessed computationally.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at absolute zero, molecular dynamics (MD) simulations can provide insights into the behavior of molecules at finite temperatures and in the presence of a solvent.

Furthermore, MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules. This allows for the investigation of solvation effects on the molecule's conformation and properties. The formation of hydrogen bonds between the amino group and protic solvents, for example, could be observed and their impact on the molecule's behavior quantified.

Role of 3 Amino 5 Methylsulfonyl Benzonitrile As a Synthetic Building Block and Intermediate

Applications in the Synthesis of Nitrogen-Containing Heterocycles

The amino and nitrile functionalities of 3-Amino-5-(methylsulfonyl)benzonitrile serve as key reactive handles for the construction of nitrogen-containing heterocyclic rings. These groups can act as nucleophiles, electrophiles (after activation), or participate in cyclocondensation reactions to form stable aromatic systems.

The synthesis of pyrimidine (B1678525) derivatives often relies on the condensation of a three-carbon component with an amidine or a similar nitrogen-containing nucleophile. While this compound is not an amidine itself, its structural motif is closely related to precursors used in multicomponent reactions for pyrimidine synthesis. For instance, the three-component reaction between an aldehyde, malononitrile (B47326), and an N-unsubstituted amidine is a well-established route to 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org The aminonitrile structure within the subject compound provides a platform for analogous cyclization strategies. By reacting with 1,3-dicarbonyl compounds or their equivalents, the amino group can act as a nucleophile to initiate condensation, followed by intramolecular cyclization involving the nitrile group to forge the pyrimidine ring.

The synthesis of pyridines can also be approached using this building block. The Thorpe-Ziegler reaction, for example, involves the intramolecular cyclization of dinitriles to form an enamine, which can then be hydrolyzed to a ketone or used to build a pyridine (B92270) ring. By strategically modifying the amino group of this compound into a side chain containing another nitrile, a precursor for such a cyclization could be formed. Furthermore, aminonitriles are known precursors in the synthesis of fused pyridine rings, where the amino and nitrile groups react with a suitable partner to complete the heterocyclic system.

Quinoline Synthesis: The Friedländer annulation is a classical and highly effective method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester. nih.govorganic-chemistry.orgjptcp.com this compound can serve as a precursor to the requisite 2-aminoaryl ketone component. Through functional group manipulations, such as a Friedel-Crafts acylation directed by the amino group (after suitable protection), an acetyl or other keto group can be introduced ortho to the amine. This intermediate, now possessing the necessary functionality, can undergo the Friedländer reaction to produce a highly substituted quinoline ring, bearing the methylsulfonyl and cyano groups. The electronic properties of these substituents would significantly influence the reactivity of the resulting quinoline scaffold, which is a core structure in many pharmaceuticals. nih.govnih.gov

Isoquinoline (B145761) Synthesis: The Bischler-Napieralski reaction is a primary method for constructing the isoquinoline core structure. wikipedia.orgquimicaorganica.org This reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a strong acid catalyst like phosphorus oxychloride or polyphosphoric acid. nrochemistry.comorganic-chemistry.org To utilize this compound for this purpose, it would first need to be converted into the corresponding β-arylethylamine. This could be achieved by reducing the nitrile to an aminomethyl group and then extending the carbon chain, or by first halogenating the ring via the Sandmeyer reaction and then introducing a two-carbon side chain. The resulting amine would then be acylated to form the β-arylethylamide precursor. However, the Bischler-Napieralski cyclization is an electrophilic aromatic substitution, and the presence of two strong deactivating groups (–SO₂Me and –CN) on the benzene (B151609) ring would render the cyclization step challenging, likely requiring harsh reaction conditions. nrochemistry.com Despite this, the pathway remains a potential, albeit demanding, route to isoquinolines with a unique substitution pattern.

Utilization in Carbon-Carbon Bond Forming Reactions

The functional groups on this compound also enable its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental for building molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. To employ this compound as a substrate in reactions like the Suzuki-Miyaura or Sonogashira coupling, the amino group must first be transformed into a suitable leaving group, typically a halide (I, Br) or a triflate (OTf). This conversion can be readily accomplished via diazotization of the aniline with nitrous acid, followed by a Sandmeyer-type reaction to introduce the desired halogen.

Once converted to an aryl halide, the resulting derivative, 3-halo-5-(methylsulfonyl)benzonitrile, becomes a viable substrate for cross-coupling.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl halide derivative with an organoboron reagent, such as an aryl or vinyl boronic acid, to form a biaryl or styrenyl product, respectively. researchgate.net

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This method is exceptionally useful for synthesizing conjugated systems found in organic materials and complex drug molecules. nih.govnih.gov

| Reaction | Aryl Halide Derivative | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 3-Bromo-5-(methylsulfonyl)benzonitrile | Arylboronic Acid | Pd(0) catalyst, Base | Substituted Biaryl |

| Sonogashira | 3-Iodo-5-(methylsulfonyl)benzonitrile | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

Knoevenagel Condensation: The Knoevenagel condensation is the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a base. wikipedia.org The primary amino group of this compound can function as a weak base or organocatalyst to facilitate this transformation. nih.govresearchgate.netresearchgate.net In this role, the amine activates the methylene compound by deprotonation, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl partner, leading to a condensation product after dehydration. Although the compound itself is not consumed, its catalytic activity highlights another facet of its chemical utility. beilstein-journals.org

Michael Additions: The Michael reaction involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orglibretexts.org this compound or its derivatives could potentially participate in two ways:

As a Nucleophile (Aza-Michael Addition): The amino group itself can act as a nitrogen nucleophile in an aza-Michael addition, forming a C-N bond.

As a Precursor to a Michael Acceptor: More significantly for C-C bond formation, the aromatic ring can be functionalized to become part of a Michael acceptor. For example, if a vinyl group were introduced to the ring via a cross-coupling reaction, the powerful electron-withdrawing nature of the adjacent methylsulfonyl and nitrile groups would strongly activate the double bond. This would make the resulting styrenyl derivative a potent Michael acceptor, readily attacked by a wide range of carbon nucleophiles (Michael donors) such as enolates or organocuprates. psiberg.com This strategy allows for the formation of a new carbon-carbon bond at the β-position of the vinyl group.

Development of Complex Organic Scaffolds from this compound

The true synthetic power of this compound lies in its capacity to serve as a versatile scaffold for the development of complex and highly functionalized organic molecules. The distinct reactivity of its three functional groups allows for a programmed, stepwise approach to molecular construction.

A synthetic strategy might begin by using the amino group to construct a heterocyclic ring, as described in section 6.1. Following this, the same amino group could be removed or converted into a halide via diazotization. This new halide derivative could then undergo a palladium-catalyzed cross-coupling reaction to introduce a new, complex substituent. Finally, the nitrile group, which has been carried through the previous steps, could be hydrolyzed to a carboxylic acid or reduced to an amine, providing yet another point for diversification.

This ability to perform sequential and orthogonal reactions makes this compound an ideal starting material for building libraries of compounds for drug discovery and materials science. The quinoline scaffold, for example, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov By using this building block, chemists can access novel quinoline derivatives with unique substitution patterns that would be difficult to obtain through other routes, potentially leading to new therapeutic agents. nih.gov

Multi-step Total Synthesis Strategies

While this compound is recognized as a key intermediate, specific examples of its application in the total synthesis of complex natural products are not extensively detailed in publicly available literature. However, its structural motifs are present in various biologically active compounds, suggesting its potential as a critical starting material or intermediate in their synthesis.

The utility of this compound in multi-step synthesis is exemplified by its potential role in the preparation of complex heterocyclic systems. For instance, the amino and nitrile groups can be utilized to construct fused ring systems, such as quinolines and pyrimidines, which are common scaffolds in pharmaceuticals. A general strategy could involve the initial reaction of the amino group to introduce a desired substituent, followed by a cyclization reaction involving the nitrile group to form the heterocyclic ring. The methylsulfonyl group can be carried through the synthesis to be part of the final molecular architecture or can be modified at a later stage.

Scaffold Derivatization for Library Synthesis

A significant application of this compound is in the generation of chemical libraries through scaffold derivatization. This approach is central to modern drug discovery, allowing for the rapid synthesis and screening of a large number of related compounds to identify new drug candidates. The distinct functional groups of this compound make it an ideal starting point for creating diverse libraries of molecules.

A notable example of this strategy is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors share a common structural scaffold, and their specificity and potency are fine-tuned by varying the substituents on this scaffold.

In the synthesis of a library of novel tyrosine kinase inhibitors, a core intermediate, such as ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, can be condensed with a variety of substituted anilines. This compound serves as an excellent candidate for one of these aniline building blocks. The reaction between the amino group of this compound and the core scaffold would lead to the formation of a new derivative. By systematically reacting the core scaffold with a collection of diverse anilines, including this compound, a library of potential kinase inhibitors can be efficiently generated.

Below is an interactive data table illustrating a hypothetical set of derivatives that could be synthesized using this approach.

| Derivative ID | R Group on Aniline | Resulting Compound Name |

| 1 | H | N-(Phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |

| 2 | 3-CN, 5-SO2CH3 | N-(3-Cyano-5-(methylsulfonyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |

| 3 | 4-F | N-(4-Fluorophenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |

| 4 | 3-Cl | N-(3-Chlorophenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |

This systematic derivatization allows for the exploration of the structure-activity relationship (SAR) of the synthesized compounds, providing valuable insights for the design of more potent and selective drug candidates. The methylsulfonyl and nitrile groups of the this compound moiety introduce specific electronic and steric properties that can significantly influence the biological activity of the final compound.

Emerging Research Perspectives and Future Directions for 3 Amino 5 Methylsulfonyl Benzonitrile Chemistry

Exploration of Sustainable and Green Synthetic Routes

The synthesis of functionalized benzonitriles is a cornerstone of industrial and pharmaceutical chemistry. rsc.orgmedcraveonline.com However, traditional methods often rely on harsh conditions or stoichiometric reagents that generate significant waste. rsc.orgsemanticscholar.org The future of 3-Amino-5-(methylsulfonyl)benzonitrile synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. acsgcipr.org

One promising avenue is the development of catalytic hydrogenation for the reduction of a nitro precursor, such as 3-Nitro-5-(methylsulfonyl)benzonitrile. While classical reductions often use stoichiometric metals like iron under acidic conditions, catalytic methods using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas or a transfer hydrogenation agent are more atom-economical and generate less metal waste. acsgcipr.orgorganic-chemistry.orgcommonorganicchemistry.com These catalytic systems often operate under milder conditions and offer high selectivity, preventing unwanted side reactions. rsc.orgrsc.org

Another key area is the exploration of one-pot, multi-component reactions (MCRs) . organic-chemistry.org MCRs are highly convergent processes where three or more reactants combine in a single step to form a complex product, thereby reducing solvent waste, purification steps, and energy consumption. tcichemicals.com Designing an MCR that assembles the this compound core from simpler, readily available starting materials would represent a significant advancement in synthetic efficiency. rsc.orgnih.govnih.gov

Furthermore, the use of alternative solvents and energy sources is crucial. Research into using recyclable ionic liquids, which can act as both solvent and catalyst, has shown great promise for the synthesis of other benzonitriles, achieving high yields and allowing for easy product separation and catalyst recycling. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net

| Synthetic Strategy | Description | Green Chemistry Advantages | Challenges |

|---|---|---|---|

| Traditional Nitro Reduction | Use of stoichiometric iron (Fe) or tin(II) chloride (SnCl₂) in acidic media. commonorganicchemistry.com | Low cost of reagents. | Generates large amounts of metal waste; requires harsh acidic conditions. |

| Catalytic Hydrogenation | Reduction of a nitro group using a catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). commonorganicchemistry.com | High atom economy; catalyst can be recycled; milder reaction conditions. acsgcipr.org | Cost of precious metal catalysts; safety concerns with H₂ gas. |

| Multi-Component Reactions (MCRs) | Convergent one-pot synthesis from three or more starting materials. organic-chemistry.org | Reduced number of steps, less solvent waste, higher efficiency. tcichemicals.com | Requires significant effort in reaction design and optimization. |

| Ionic Liquid Media | Using an ionic liquid as a recyclable solvent and/or catalyst system. rsc.org | Eliminates volatile organic solvents; catalyst/solvent can be recycled. rsc.org | Higher initial cost of ionic liquids; potential viscosity issues. |

Investigation of Novel Catalytic Transformations

The functional groups of this compound serve as handles for a variety of catalytic transformations, enabling the synthesis of a diverse library of derivatives. Modern cross-coupling reactions, particularly those catalyzed by nickel and palladium, are powerful tools for this purpose. nih.govresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a robust method for forming carbon-carbon and carbon-heteroatom bonds, often with higher functional group tolerance and under milder conditions than other methods. acs.org Recent studies have shown that aryl electrophiles bearing both methylsulfonyl and cyano groups are competent partners in electrochemical nickel-catalyzed etherification reactions. acs.org This indicates that the sulfonyl and nitrile moieties of this compound are stable under these conditions, allowing for selective functionalization at other positions on the aromatic ring or derivatization of the amino group followed by coupling.

Similarly, palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings could be employed to modify the molecule. For instance, if a halo-substituted version of the scaffold were synthesized, these reactions would allow for the introduction of a wide range of aryl, heteroaryl, or amine substituents, dramatically expanding the chemical space accessible from this core structure.

Future research should focus on leveraging these catalytic methods to build complex molecules. The amino group can be transformed into various other functionalities (e.g., amides, sulfonamides) which can then direct or participate in subsequent catalytic transformations, offering a modular approach to synthesizing compounds with tailored properties.

| Reaction Type | Catalyst System | Potential Application | Reference Concept |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium / Ligand | C-C bond formation to attach new aryl or vinyl groups. | nih.gov |

| Buchwald-Hartwig Amination | Palladium / Ligand | C-N bond formation to introduce diverse secondary or tertiary amines. | nih.gov |

| C-O Cross-Coupling | Nickel / Ligand | Formation of aryl ethers, a common motif in bioactive molecules. nih.gov | acs.orgacs.org |

| Sonogashira Coupling | Palladium / Copper | C-C bond formation to introduce alkyne functionalities for click chemistry. | nih.gov |

Integration into Advanced Materials Science

The unique combination of a reactive amino group and a rigid, polar aromatic core makes this compound an attractive candidate as a functional monomer for advanced polymers. routledge.com The field of materials science is continuously seeking new building blocks to create polymers with tailored thermal, mechanical, and electronic properties. researchgate.netnih.gov

The primary amino group provides a reactive site for polymerization. x-mol.net It can undergo reactions to form polyamides, polyimides, or polyurethanes, incorporating the polar and rigid methylsulfonylbenzonitrile unit into the polymer backbone. Such polymers could exhibit high thermal stability and specific intermolecular interactions due to the polar nature of the sulfonyl and nitrile groups.

Furthermore, the amino group can be used to graft the molecule onto other polymer backbones or surfaces, a process known as functionalization . researchgate.netmdpi.com For instance, amino-functionalized molecules are used to modify the surface of materials to improve interfacial adhesion in composites or to impart specific chemical properties. researchgate.net The incorporation of this molecule could enhance the dielectric properties or thermal resistance of existing polymers. The nitrile group in polymers also offers a site for post-polymerization modification, allowing for the introduction of further functionalities. researchgate.net Given that related benzonitrile (B105546) derivatives are explored for applications in materials like OLEDs, this scaffold holds promise for the development of novel electronic and optical materials.

Interdisciplinary Research Opportunities in Chemical Biology

In chemical biology, small molecules are used as "chemical probes" to study and manipulate biological systems. nih.govresearchgate.net A well-designed chemical probe can selectively interact with a specific protein, allowing researchers to understand its function in health and disease. purdue.edu The this compound structure represents a "scaffold"—a core molecular framework that can be systematically decorated with different chemical groups to create a library of diverse compounds for biological screening. mdpi.comnih.govmdpi.com

The distinct electronic nature and spatial arrangement of the three functional groups provide a unique three-dimensional template for molecular recognition by proteins. By synthesizing derivatives through the catalytic methods described in section 7.2, a library of compounds based on this scaffold can be generated. researcher.life This library could be screened against various biological targets, such as enzymes or receptors implicated in diseases like cancer.

For example, many small molecule inhibitors induce cell cycle arrest or the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis (programmed cell death). mdpi.comnih.govnih.gov Screening a library derived from this compound could identify lead compounds that exhibit such anticancer activity. acs.org Subsequent medicinal chemistry efforts could then optimize the potency and selectivity of these hits to develop novel chemical probes or even starting points for drug discovery programs. nih.gov

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the methylsulfonyl group’s protons resonate as a singlet near δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₈H₉N₂O₂S: 213.0439) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase assesses purity (>98%) .

How does the methylsulfonyl group influence the electronic properties and reactivity of this compound in catalytic or pharmaceutical applications?

Advanced

The methylsulfonyl group is a strong electron-withdrawing moiety, reducing electron density on the benzonitrile ring. This enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., HIF-2α in cancer therapeutics) . Computational studies (DFT) show that the sulfonyl group increases the compound’s dipole moment (~4.0–4.5 D), improving solubility in polar solvents and adsorption on metal surfaces (e.g., Ag, Au) for catalytic applications .

What strategies are effective in resolving contradictions in adsorption behavior data of this compound on different metal surfaces?

Advanced

Contradictions arise due to variations in surface morphology, solvent interactions, and measurement techniques. To address this:

- Surface-Specific Studies : Use XPS or AFM to compare adsorption on Ag (111) vs. Au (100) surfaces, noting differences in binding energy (e.g., Ag–N interactions at ~398 eV) .

- Solvent Effects : Evaluate adsorption in acetonitrile (high polarity) vs. toluene (low polarity) using quartz crystal microbalance (QCM) to quantify solvent-dependent orientation .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., temperature, surface roughness) contributing to data variability .

How can computational modeling be applied to predict the solvation free energy and surface orientation of this compound in mixed solvent systems?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation in acetonitrile/water mixtures. The sulfonyl group’s hydrophilicity drives preferential solvation in water-rich phases .

- Free Energy Perturbation (FEP) : Calculate solvation free energy (ΔG) by alchemically mutating the compound between solvent environments. Compare results with experimental data from calorimetry .

- Surface Orientation : Density functional theory (DFT) predicts that the amino group adsorbs perpendicular to metal surfaces (θ ≈ 70°), while the nitrile group aligns parallel .

What are the key safety and handling protocols for this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: <1 mg/m³) .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA D003) .

What experimental designs are recommended to assess the pharmacokinetic parameters of this compound in preclinical studies?

Q. Advanced

- Steady-State Pharmacokinetics : Administer the compound orally (1–10 mg/kg) to rodents. Collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 h. Use LC-MS/MS to determine Cₘₐₓ (~1.3 μg/mL) and AUC₀–₂₄ (~16.7 μg·h/mL) .

- Metabolism Studies : Incubate with liver microsomes (human/rat) to identify CYP2C19/UGT2B17-mediated metabolites .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in kidneys, liver, and tumors via autoradiography .

How can researchers validate the inhibitory activity of this compound against specific molecular targets, such as HIF-2α, and address variability in assay results?

Q. Advanced

- In Vitro Assays : Use luciferase reporter systems in VHL-deficient RCC cells to measure HIF-2α transcriptional activity (IC₅₀ determination) .

- Controls : Include belzutifan (positive control, IC₅₀ = 50 nM) and scramble siRNA (negative control) .

- Reprodubility : Standardize hypoxia conditions (1% O₂) and use triplicate wells to minimize inter-assay variability (±15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。